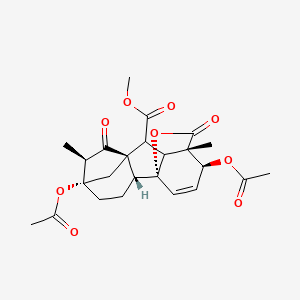

O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate

Description

Properties

Molecular Formula |

C24H28O9 |

|---|---|

Molecular Weight |

460.5 g/mol |

IUPAC Name |

methyl (1R,2R,5S,6R,8R,9S,11S,12S)-5,12-diacetyloxy-6,11-dimethyl-7,16-dioxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylate |

InChI |

InChI=1S/C24H28O9/c1-11-18(27)23-10-22(11,32-13(3)26)8-6-14(23)24-9-7-15(31-12(2)25)21(4,20(29)33-24)17(24)16(23)19(28)30-5/h7,9,11,14-17H,6,8,10H2,1-5H3/t11-,14+,15-,16+,17?,21+,22-,23+,24+/m0/s1 |

InChI Key |

AADANNASBFDJBI-KPUWQIGSSA-N |

Isomeric SMILES |

C[C@H]1C(=O)[C@]23C[C@]1(CC[C@H]2[C@]45C=C[C@@H]([C@](C4[C@@H]3C(=O)OC)(C(=O)O5)C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(=O)C23CC1(CCC2C45C=CC(C(C4C3C(=O)OC)(C(=O)O5)C)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Starting Material and Initial Functional Group Protection

- The synthesis often begins with gibberellin A3 methyl ester or a related hydroxy-ketone intermediate. For example, the 1β-hydroxy group in a ketone intermediate (analogous to compound 8a in literature) is selectively protected by acetylation to prevent unwanted side reactions during further transformations.

- Acetylation is achieved using acetic anhydride in the presence of a catalyst such as toluene-p-sulphonic acid, which yields the diacetate derivative in high yield (~95%). Use of pyridine instead of toluene-p-sulphonic acid tends to cause dehydration to an enone, which is undesirable.

Selective Oxidation to Introduce the 15-Oxo Group

- The 15-oxo functionality is introduced by oxidation of the corresponding hydroxy precursor. Literature indicates that osmium tetraoxide oxidation can be used to selectively hydroxylate double bonds adjacent to the ketone, although care must be taken to avoid overoxidation or side reactions.

- Alternative oxidizing agents and conditions are employed to achieve the ketone at the 15-position without degrading the sensitive gibberellin framework.

Formation of the 17-Hydroxy Group

- The 17-hydroxy group is typically preserved or introduced during the synthesis by careful control of reaction conditions. Hydroxylation at this position may be achieved via selective reduction or protection/deprotection strategies.

- In some synthetic routes, the 17-hydroxy is generated by reduction of a 17-keto intermediate or by selective hydroxylation using reagents such as sodium borohydride under mild conditions.

Diacetate Formation

- The two acetate groups are installed by acetylation of free hydroxyl groups at specific positions (e.g., 1β and 3β hydroxyls) using acetic anhydride and an acid catalyst.

- The diacetate protects the hydroxyl groups during subsequent synthetic steps and improves compound stability.

- The acetylation step is sensitive to moisture and requires rigorously dried reagents to avoid side reactions such as dehydration or isomerization.

Methyl Esterification

- The methyl ester at the carboxylic acid position is formed by esterification, often using acidic methanol or methylation agents after hydrolysis steps.

- This esterification stabilizes the molecule and is a common feature in gibberellin derivatives for improved solubility and biological activity.

Summary Table of Key Preparation Steps

| Step Number | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Hydroxy group protection | Acetic anhydride, toluene-p-sulphonic acid | Formation of diacetate with ~95% yield |

| 2 | Selective oxidation | Osmium tetraoxide or alternative oxidants | Introduction of 15-oxo group |

| 3 | Hydroxylation/reduction | Sodium borohydride in ethanol | Formation/preservation of 17-hydroxy group |

| 4 | Acetylation | Acetic anhydride, acid catalyst | Diacetate formation, protection of hydroxyls |

| 5 | Methyl esterification | Acidic methanol or methylation agents | Formation of methyl ester at carboxyl group |

Research Findings and Analytical Characterization

- The synthetic intermediates and final product are characterized by nuclear magnetic resonance (NMR) spectroscopy, gas chromatography-mass spectrometry (GC-MS), and liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF/MS).

- NMR data confirm the presence of acetyl groups, methyl ester, and ketone functionalities.

- Mass spectrometry provides molecular ion peaks consistent with the diacetate methyl ester structure.

- Careful control of reaction conditions is critical to avoid dehydration side products or isomerization, as evidenced by chromatographic and spectral analysis.

Perspectives from Varied Sources

- The preparation methods outlined are supported by classical organic synthesis literature on gibberellins, including partial syntheses reported in peer-reviewed journals dating back to the early 1980s.

- Recent analytical studies emphasize the importance of impurity profiling and structural elucidation of gibberellin derivatives using advanced hyphenated techniques, which indirectly support the synthetic strategies by confirming product identity and purity.

- The sensitivity of the synthesis to moisture and catalyst choice highlights the need for meticulous experimental design in producing O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate for research or agricultural use.

Chemical Reactions Analysis

Types of Reactions

O-Methyl15-Oxo17-HydroGibberellinA3Diacetate undergoes various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with others, such as halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens like chlorine or bromine, often in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of O-Methyl15-Oxo17-HydroGibberellinA3Diacetate can yield various ketones and aldehydes, while reduction can produce different alcohols .

Scientific Research Applications

O-Methyl15-Oxo17-HydroGibberellinA3Diacetate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: Studied for its role in plant growth regulation and development.

Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.

Industry: Utilized in the production of agricultural chemicals and growth regulators.

Mechanism of Action

The mechanism of action of O-Methyl15-Oxo17-HydroGibberellinA3Diacetate involves its interaction with specific molecular targets in plants. It binds to gibberellin receptors, triggering a cascade of signaling events that lead to the activation of genes involved in cell elongation and division. This process is mediated by the DELLA proteins, which act as repressors of gibberellin signaling. The compound’s effects are modulated by its ability to influence the degradation of these repressors, thereby promoting growth .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate and its analogs:

| Compound Name | CAS Number | Key Substituents | Functional Implications |

|---|---|---|---|

| O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate | 105593-17-7 | 15-oxo, 17-hydro, O-methyl, diacetate | Enhanced stability; altered receptor affinity |

| Methyl 15-Oxo Gibberellin A3 Diacetate | 105593-11-1 | 15-oxo, methyl ester, diacetate | Reduced hydroxylation at C17 affects solubility |

| Methyl 15α-OH Gibberellin A3 Diacetate | 105593-06-4 | 15α-OH, methyl ester, diacetate | Hydroxyl at C15 may increase polar interactions |

| O-Methyl 15β-OH Gibberellin A3 Diacetate | 105608-20-6 | 15β-OH, O-methyl, diacetate | Stereochemical differences alter bioactivity |

| 15β-OH Gibberellin A3 Methyl Ester | 105593-24-6 | 15β-OH, methyl ester | Lack of diacetate reduces metabolic stability |

Structural and Functional Insights

- Position 15 Modifications: The presence of a 15-oxo group in the target compound distinguishes it from analogs with hydroxyl groups (e.g., 15α-OH or 15β-OH).

- Position 17 Hydroxyl : The 17-hydro group is absent in Methyl 15-Oxo Gibberellin A3 Diacetate (CAS 105593-11-1), which may limit its ability to participate in hydrogen-bonding interactions with gibberellin receptors .

- O-Methylation: The O-methyl group in the target compound and O-Methyl 15β-OH Gibberellin A3 Diacetate (CAS 105608-20-6) enhances resistance to enzymatic degradation compared to non-methylated esters like 15β-OH Gibberellin A3 Methyl Ester (CAS 105593-24-6) .

Biological Activity

O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate is a synthetic derivative of gibberellins, a class of plant hormones known for their role in regulating growth and development in plants. Gibberellins, particularly gibberellic acid (GA3), have been extensively studied for their biological activity, which includes effects on cell differentiation, elongation, and flowering. This article aims to explore the biological activity of O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate, focusing on its effects in both plant and animal systems.

- Molecular Formula : CHO

- Molar Mass : 364.45 g/mol

Gibberellins exert their effects through a complex signaling pathway involving the degradation of DELLA proteins, which are repressors of growth. The binding of gibberellins to their receptor (GID1) leads to the ubiquitination and degradation of DELLA proteins, promoting growth responses such as seed germination, stem elongation, and flowering.

Biological Activity in Plants

O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate has shown several important biological activities in plant systems:

- Promotion of Seed Germination : Similar to other gibberellins, this compound enhances seed germination by breaking dormancy and stimulating the synthesis of enzymes necessary for seedling development.

- Stem Elongation : It promotes elongation growth in various plant species by enhancing cell division and elongation.

- Flower Induction : The compound can induce flowering in certain plant species, particularly those that require specific environmental cues.

Table 1: Effects of O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate on Plant Growth

| Biological Activity | Observed Effect |

|---|---|

| Seed Germination | Enhanced germination rates |

| Stem Elongation | Increased stem height |

| Flowering Induction | Early flowering in rosette species |

Biological Activity in Animals

Recent studies suggest that gibberellins may also influence animal cells. Research indicates that O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate can affect cellular functions in human cells:

- Cell Differentiation : In cultured human keratinocytes, gibberellins have been shown to upregulate differentiation markers such as involucrin and filaggrin, indicating a potential role in skin health and repair.

- Anti-Cancer Properties : Some derivatives exhibit anti-cancer effects by inducing apoptosis in malignant cells while sparing normal cells. This dual action may be attributed to the modulation of specific signaling pathways involved in cell survival and proliferation.

Case Study: Effects on Human Keratinocytes

A study conducted on human epidermoid carcinoma cells (A431) demonstrated that treatment with O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate resulted in:

- Upregulation of ER stress markers.

- Increased expression of autophagy-related proteins.

- Enhanced differentiation compared to untreated controls.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate?

- Methodological Answer : Synthesis typically involves sequential esterification of gibberellin A3 (GA3) precursors. Acetylation at the 17-hydroxy group and methylation at the 15-oxo position are critical steps, requiring anhydrous conditions to avoid hydrolysis. Purification is achieved via reversed-phase HPLC using C18 columns, with mobile phases of acetonitrile/water (70:30 v/v) and UV detection at 254 nm. Structural confirmation relies on NMR (1H, 13C) and high-resolution mass spectrometry (HRMS) to verify esterification and methyl group incorporation .

Q. How does the bioactivity of O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate compare to native GA3 in plant systems?

- Methodological Answer : Comparative bioactivity studies involve foliar application or hydroponic exposure in model plants (e.g., Nicotiana tabacum). Dose-response curves (0.1–100 µM) are generated to assess effects on stem elongation, leaf expansion, and flowering time. GA3 derivatives often exhibit reduced mobility due to increased lipophilicity, requiring solubilization in DMSO or ethanol (≤0.1% v/v). Activity differences are quantified via RT-qPCR of GA-responsive genes (e.g., GID1, GA20ox) .

Q. What analytical techniques are optimal for quantifying O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate in plant tissues?

- Methodological Answer : LC-MS/MS with electrospray ionization (ESI) in positive ion mode is preferred. Tissue extraction uses methanol:water (80:20) with 0.1% formic acid, followed by solid-phase extraction (C18 cartridges). Quantitation employs deuterated internal standards (e.g., GA3-d2) to correct for matrix effects. Limit of detection (LOD) is typically <1 ng/g fresh weight .

Advanced Research Questions

Q. How do stereochemical variations in O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate influence its interaction with GA receptors?

- Methodological Answer : Stereoisomer-specific activity is assessed via molecular docking simulations (e.g., AutoDock Vina) using GA receptor GID1A structures (PDB: 3EBL). In vitro binding assays with recombinant GID1A protein and fluorescence polarization (FP) competition assays quantify affinity differences. For example, 15β-OH derivatives (e.g., SCBD-130313) show 3-fold lower binding than 15-oxo variants due to steric hindrance .

Q. What experimental strategies resolve contradictions in reported bioactivity data for GA3 derivatives across plant species?

- Methodological Answer : Discrepancies often arise from species-specific metabolism or differential esterase activity. To address this:

- Perform time-course metabolomics (LC-MS) to track derivative hydrolysis into active GA3.

- Use GA-deficient mutants (e.g., ga1-3 in Arabidopsis) to isolate compound-specific effects.

- Compare transcriptomic profiles (RNA-seq) across species to identify conserved vs. divergent response pathways .

Q. How can researchers investigate synergistic effects between O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate and other phytohormones (e.g., auxin, cytokinin)?

- Methodological Answer : Employ factorial design experiments with varying hormone ratios (e.g., 0.1–10 µM GA3 derivative + 0.01–1 µM indole-3-acetic acid). Phenotypic responses (e.g., root architecture, apical dominance) are quantified using image analysis software (ImageJ). Transcriptome co-expression networks (WGCNA) identify modules enriched for cross-hormone signaling genes .

Q. What protocols ensure stability of O-Methyl 15-Oxo 17-Hydro Gibberellin A3 Diacetate under experimental conditions?

- Methodological Answer : Stability is tested via accelerated degradation studies:

- Thermal stability : Incubate at 4°C, 25°C, and 37°C for 24–72 hours; monitor degradation by HPLC.

- Light sensitivity : Expose to UV (254 nm) and visible light; use amber vials to minimize photolysis.

- pH stability : Assess hydrolysis rates in buffers (pH 3–9) using LC-MS to detect free GA3 and acetate byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.